3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a chemical compound with the molecular formula and a molecular weight of 262.3 g/mol. It is classified as a polycyclic aromatic compound and is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is recognized for its structural features, which include two hydroxyl groups that contribute to its reactivity and biological activity. Its CAS number is 193892-33-0, which helps in identifying the substance in chemical databases and literature .
The synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol can be approached through several methods:
Technical literature suggests that enantioselective synthesis methods are also being explored to produce specific stereoisomers of this compound, which may have distinct biological activities .
The molecular structure of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol features a fused ring system characteristic of acenaphthylene compounds.
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O
, indicating the presence of multiple aromatic rings and hydroxyl functional groups .3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol participates in various chemical reactions:
These reactions are crucial for developing derivatives with tailored properties for specific applications in research and industry .
The mechanism of action for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol largely depends on its interactions at the molecular level:
Research indicates that compounds with similar structures may exhibit antioxidant properties or act as enzyme inhibitors, highlighting their significance in pharmacology .
Relevant data from spectral analysis techniques (e.g., NMR, IR) can provide insights into the functional groups present and their interactions within the molecule .
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol has several scientific uses:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: